molecular formula C12H10F3N3O2 B2873586 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 1017606-68-6

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No.: B2873586
CAS No.: 1017606-68-6
M. Wt: 285.226
InChI Key: BXNKEEOBUHXACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The trifluoromethyl group attached to the quinazoline ring enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, leading to various biological effects, including apoptosis, cell cycle arrest, and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Dimethylamino)quinazolin-4-yl]amino}propanoic acid
  • 2-{[2-(Methoxy)quinazolin-4-yl]amino}propanoic acid
  • 2-{[2-(Ethyl)quinazolin-4-yl]amino}propanoic acid

Uniqueness

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6(10(19)20)16-9-7-4-2-3-5-8(7)17-11(18-9)12(13,14)15/h2-6H,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNKEEOBUHXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.